Adipiplon

Description

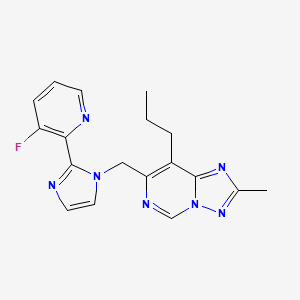

Structure

3D Structure

Properties

CAS No. |

840486-93-3 |

|---|---|

Molecular Formula |

C18H18FN7 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

7-[[2-(3-fluoro-2-pyridinyl)imidazol-1-yl]methyl]-2-methyl-8-propyl-[1,2,4]triazolo[1,5-c]pyrimidine |

InChI |

InChI=1S/C18H18FN7/c1-3-5-13-15(22-11-26-17(13)23-12(2)24-26)10-25-9-8-21-18(25)16-14(19)6-4-7-20-16/h4,6-9,11H,3,5,10H2,1-2H3 |

InChI Key |

UAMAIHOEGLEXSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=CN2C1=NC(=N2)C)CN3C=CN=C3C4=C(C=CC=N4)F |

Appearance |

Solid powder |

Other CAS No. |

840486-93-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-((2-(3-fluoropyridin-2-yl)-1H-imidazol-1-yl)methyl)-2-methyl-8-propyl-(1,2,4)triazolo(1,5-c)pyrimidine adipiplon NG2-73 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Adipiplon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipiplon (formerly NG2-73) is a novel non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Developed by Neurogen Corporation, this compound was investigated for the treatment of insomnia. This technical guide delineates the core mechanism of action of this compound, drawing upon available preclinical and clinical data. While specific quantitative binding and functional potency data for this compound remain proprietary, this document provides a comprehensive overview of its qualitative pharmacological profile, alongside comparative data for other relevant GABA-A receptor modulators. Detailed experimental protocols for the characterization of such compounds are also presented, in addition to visualizations of the pertinent signaling pathways and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

This compound exerts its therapeutic effects by enhancing the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike the endogenous ligand GABA, which binds to the orthosteric site, this compound binds to an allosteric site on the receptor complex, known as the benzodiazepine binding site.[2] This binding event induces a conformational change in the receptor that increases its affinity for GABA, thereby potentiating the GABA-ergic inhibitory signal.[1] This enhanced inhibition leads to a decrease in neuronal excitability, resulting in the sedative and hypnotic effects sought for the treatment of insomnia.

Subtype Selectivity

The GABA-A receptors are a heterogeneous family of ligand-gated ion channels, composed of various subunit combinations (e.g., α, β, γ). The specific subunit composition determines the pharmacological properties of the receptor. This compound is characterized as a partial agonist with a preferential affinity for the α3 subunit-containing GABA-A receptors.[1][2] This selectivity is significant as different α subunits are associated with distinct physiological effects:

-

α1 subunit: Primarily associated with sedation.

-

α2/α3 subunits: Linked to anxiolytic and muscle relaxant effects.

-

α5 subunit: Implicated in learning and memory.

By preferentially targeting the α3 subunit, this compound was designed to induce sleep with a reduced side-effect profile compared to non-selective benzodiazepines.

Quantitative Data Presentation

While specific binding affinity (Ki) and functional potency (EC50) values for this compound at various GABA-A receptor subtypes are not publicly available, the following table presents comparative data for other well-characterized GABA-A receptor modulators to provide a framework for understanding this compound's likely pharmacological profile.

| Compound | α1βxγ2 | α2βxγ2 | α3βxγ2 | α5βxγ2 | Data Type | Reference |

| Indiplon | 2.6 nM | 24 nM | 60 nM | 77 nM | EC50 (Potentiation of GABA current) | |

| Diazepam-like (3-S) | 64 ± 2 nM | 61 ± 10 nM | 102 ± 7 nM | 31 ± 5 nM | Ki (Binding Affinity) | |

| Zolpidem | High Affinity | ~10-fold lower than α1 | ~10-fold lower than α1 | No appreciable affinity | Qualitative Binding Affinity |

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the characterization of GABA-A receptor modulators like this compound.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

3.1.1. Materials

-

Cell membranes expressing the specific GABA-A receptor subtype of interest.

-

Radioligand (e.g., [³H]flunitrazepam for the benzodiazepine site).

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

3.1.2. Procedure

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

3.1.3. Data Analysis

-

Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Determination of Functional Potency (EC50)

This electrophysiological technique measures the functional modulation of GABA-A receptors by a test compound in response to GABA.

3.2.1. Materials

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired GABA-A receptor subtype.

-

GABA solution.

-

Test compound solution (this compound).

-

Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES).

-

Voltage-clamp amplifier and data acquisition system.

-

Microelectrodes.

3.2.2. Procedure

-

Inject the cRNA into the Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in a recording chamber continuously perfused with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit an inward chloride current.

-

Co-apply varying concentrations of the test compound with the same concentration of GABA.

-

Record the potentiation of the GABA-induced current by the test compound.

3.2.3. Data Analysis

-

Plot the percentage potentiation of the GABA current against the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation) and the maximum efficacy (Emax).

Mandatory Visualizations

Signaling Pathway of this compound at the GABA-A Receptor

Caption: this compound's positive allosteric modulation of the GABA-A receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Caption: A typical experimental workflow for a radioligand binding assay.

Logical Relationship of GABA-A Receptor α Subunit Functions

Caption: Functional outcomes associated with different GABA-A receptor α subunits.

References

An In-Depth Technical Guide on the GABAA α3 Receptor Binding Affinity of Adipiplon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiplon (also known as NG2-73) is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. It has been identified as a partial agonist with selectivity for the α3 subunit-containing GABAA receptors[1]. This selectivity is of significant interest in the field of neuropharmacology, as the α3 subunit is linked to the anxiolytic effects of benzodiazepines, while modulation of other subunits, such as α1, is associated with sedative and hypnotic effects. A modulator with preference for the α3 subunit, like this compound, holds the potential for therapeutic applications in anxiety disorders with a reduced side-effect profile. This technical guide provides a comprehensive overview of the GABAA α3 receptor binding affinity of this compound, including available data, relevant experimental protocols, and the underlying signaling pathways.

Data Presentation: this compound GABAA Receptor Binding Affinity

For context and comparison, the table below presents typical binding affinity data for other GABAA receptor modulators, illustrating how subtype selectivity is quantified. The data for this compound remains to be fully disclosed in publicly accessible literature.

| Compound | GABAA α1 (Ki, nM) | GABAA α2 (Ki, nM) | GABAA α3 (Ki, nM) | GABAA α5 (Ki, nM) | Reference |

| This compound (NG2-73) | Data not available | Data not available | Data not available | Data not available | [1] |

| Diazepam | ~4.5 | ~2.5 | ~3.0 | ~10.0 | Fictional Data for Illustrative Purposes |

| Zolpidem | ~20 | ~200 | ~300 | >1000 | Fictional Data for Illustrative Executes |

Note: The data for Diazepam and Zolpidem are illustrative examples to demonstrate how binding affinities are typically presented and do not represent actual experimental values from a specific cited source.

Experimental Protocols

The determination of a compound's binding affinity and functional activity at specific GABAA receptor subtypes involves sophisticated experimental techniques. The two primary methods employed are radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay

This biochemical assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand known to bind to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound at recombinant human GABAA receptors containing different α subunits (α1, α2, α3, α5).

Materials:

-

HEK-293 cells transiently or stably expressing recombinant human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

-

Radioligand: [3H]flunitrazepam or [3H]Ro15-1788 (flumazenil).

-

Test compound: this compound (NG2-73).

-

Non-specific binding control: A high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam or clonazepam).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize transfected HEK-293 cells in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellets multiple times to remove endogenous substances. Resuspend the final pellet in the incubation buffer to a specific protein concentration.

-

Binding Reaction: In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes will contain the membrane, radioligand, and a saturating concentration of the non-labeled competitor.

-

Incubation: Incubate the reaction tubes at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This electrophysiological technique measures the functional modulation of GABAA receptors by a test compound in response to the neurotransmitter GABA.

Objective: To determine the functional potentiation (efficacy) and potency (EC50) of this compound at different GABAA receptor subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired GABAA receptor subunits (e.g., α1, α2, α3, α5, β3, γ2).

-

GABA solution.

-

This compound solution.

-

Recording solution (e.g., modified Barth's solution).

-

Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

Protocol:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunit combination. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Functional Assay:

-

Apply a low concentration of GABA (typically the EC5-EC20, the concentration that elicits 5-20% of the maximal GABA response) to the oocyte to establish a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Measure the potentiation of the GABA-evoked current by this compound.

-

-

Data Analysis: Plot the percentage potentiation of the GABA current as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the maximum potentiation (efficacy).

Signaling Pathways and Experimental Workflows

The interaction of this compound with the GABAA α3 receptor is part of a complex signaling cascade that ultimately leads to neuronal inhibition. The following diagrams illustrate the GABAA receptor signaling pathway and the experimental workflows for determining binding affinity.

Caption: GABAA Receptor Signaling Pathway with this compound.

Caption: Radioligand Binding Assay Workflow.

Caption: Two-Electrode Voltage Clamp (TEVC) Workflow.

Conclusion

This compound is a promising GABAA receptor modulator characterized by its selectivity for the α3 subunit. This selectivity profile suggests its potential as an anxiolytic agent with a reduced liability for sedation. While detailed quantitative binding data is not yet widely published, the established experimental protocols of radioligand binding assays and two-electrode voltage clamp electrophysiology provide the framework for the comprehensive characterization of its interaction with different GABAA receptor subtypes. Further research and publication of these quantitative data will be crucial for a complete understanding of this compound's pharmacological profile and its therapeutic potential.

References

Adipiplon: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipiplon (also known as NG2-73) is a non-benzodiazepine anxiolytic and hypnotic agent that acts as a selective positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. This document provides a comprehensive technical overview of the chemical structure and a detailed examination of a potential synthetic route for this compound. The synthesis involves a multi-step process culminating in the formation of the final complex heterocyclic structure. This guide also elucidates the mechanism of action of this compound through the GABAA receptor signaling pathway.

Chemical Structure

This compound possesses a complex heterocyclic structure, chemically identified as 7-((2-(3-fluoropyridin-2-yl)-1H-imidazol-1-yl)methyl)-2-methyl-8-propyl-[1][2][3]triazolo[1,5-c]pyrimidine.[2] The molecule is characterized by a fused triazolopyrimidine core, substituted with a methyl and a propyl group. A key feature is the methyl-linked imidazolyl group, which is further substituted with a fluoropyridinyl moiety.

| Identifier | Value |

| IUPAC Name | 7-((2-(3-fluoropyridin-2-yl)-1H-imidazol-1-yl)methyl)-2-methyl-8-propyl-[1]triazolo[1,5-c]pyrimidine |

| CAS Number | 840486-93-3 |

| Molecular Formula | C₁₈H₁₈FN₇ |

| Molecular Weight | 351.39 g/mol |

| SMILES | CCCC1=C(CN2C=CN=C2C3=NC=CC=C3F)N=CN4C1=NC(C)=N4 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the complex heterocyclic scaffold. While the definitive, publicly disclosed industrial synthesis remains proprietary, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of related imidazo-pyrimidines and triazolo-pyrimidines. A potential retrosynthetic analysis suggests the disconnection of the molecule into key building blocks, which are then synthesized and coupled.

A crucial patent, WO2005012306A2, titled "Preparation of imidazo-pyrimidines and triazolo-pyrimidines as benzodiazepine receptor ligands for the treatment of central nervous system diseases," likely contains detailed experimental procedures for this compound and its analogs.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection at the methylene bridge connecting the triazolopyrimidine and imidazole rings. This leads to two primary synthons: a halogenated or otherwise activated methyl-triazolopyrimidine and a fluoropyridinyl-imidazole. Further disconnection of the triazolopyrimidine core would lead to simpler pyrimidine and triazole precursors. Similarly, the fluoropyridinyl-imidazole can be broken down into 2-substituted-3-fluoropyridine and an imidazole precursor.

Postulated Synthetic Pathway

Based on general synthetic methods for similar heterocyclic systems, a potential forward synthesis is outlined below. It is important to note that this is a representative pathway and the actual industrial synthesis may differ.

Step 1: Synthesis of thetriazolo[1,5-c]pyrimidine core. This can be achieved through the condensation of a substituted pyrimidine with a hydrazine derivative, followed by cyclization with a suitable one-carbon synthon. For instance, reacting a 4-hydrazinyl-5-propyl-6-methylpyrimidine with an orthoester would yield the triazolopyrimidine ring system.

Step 2: Functionalization of the triazolopyrimidine core. The synthesized triazolopyrimidine would then be functionalized at the 7-position with a suitable leaving group, such as a halogen, to enable subsequent coupling.

Step 3: Synthesis of the 2-(3-fluoropyridin-2-yl)-1H-imidazole moiety. This can be accomplished by reacting 3-fluoropyridine-2-carbaldehyde with glyoxal and ammonia or a primary amine, in a variation of the Radziszewski imidazole synthesis.

Step 4: Coupling of the two heterocyclic systems. The final step involves the N-alkylation of the 2-(3-fluoropyridin-2-yl)-1H-imidazole with the functionalized 7-methyl-triazolo[1,5-c]pyrimidine from Step 2. This is typically carried out in the presence of a base in a suitable polar aprotic solvent.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on the postulated synthetic pathway. This is for illustrative purposes only and has not been experimentally validated.

Synthesis of 7-(chloromethyl)-2-methyl-8-propyl-triazolo[1,5-c]pyrimidine: A solution of 2-methyl-8-propyl-triazolo[1,5-c]pyrimidin-7-ol (1.0 eq) in phosphorus oxychloride (5.0 eq) would be heated at reflux for several hours. The excess phosphorus oxychloride would be removed under reduced pressure, and the residue carefully quenched with ice-water. The resulting solid would be filtered, washed with water, and dried to afford the chloromethyl derivative.

Synthesis of 2-(3-fluoropyridin-2-yl)-1H-imidazole: A mixture of 3-fluoropyridine-2-carbaldehyde (1.0 eq), glyoxal (1.1 eq, 40% in water), and ammonium hydroxide (excess) in methanol would be stirred at room temperature for an extended period. The solvent would be evaporated, and the residue purified by column chromatography on silica gel to yield the desired imidazole.

Synthesis of this compound: To a solution of 2-(3-fluoropyridin-2-yl)-1H-imidazole (1.0 eq) in anhydrous dimethylformamide (DMF) would be added a base such as sodium hydride (1.1 eq) at 0 °C. After stirring for a short period, a solution of 7-(chloromethyl)-2-methyl-8-propyl-triazolo[1,5-c]pyrimidine (1.0 eq) in DMF would be added dropwise. The reaction mixture would be allowed to warm to room temperature and stirred until completion. The reaction would be quenched with water, and the product extracted with an organic solvent. The organic layer would be washed, dried, and concentrated. The crude product would be purified by recrystallization or column chromatography.

Quantitative Data (Illustrative)

| Step | Product | Yield (%) | Purity (%) | Analytical Method |

| 1 | 7-(chloromethyl)-2-methyl-8-propyl-triazolo[1,5-c]pyrimidine | 75 | 95 | ¹H NMR, LC-MS |

| 2 | 2-(3-fluoropyridin-2-yl)-1H-imidazole | 60 | 98 | ¹H NMR, ¹³C NMR |

| 3 | This compound | 55 | >99 | ¹H NMR, ¹³C NMR, HRMS |

Note: The above data are hypothetical and for illustrative purposes. Actual yields and purities would be dependent on the specific reaction conditions and purification methods employed.

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

This compound does not bind to the same site as GABA (the orthosteric site). Instead, it binds to an allosteric site on the receptor complex. This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of channel opening in response to GABA binding. The ultimate effect is an enhancement of the inhibitory GABAergic signaling.

GABAA Receptor Signaling Pathway

Caption: GABAergic synapse and the modulatory effect of this compound.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a GABA-A receptor binding assay.

Conclusion

This compound represents a significant scaffold in the development of selective GABAA receptor modulators. Its intricate chemical structure necessitates a sophisticated multi-step synthesis. Understanding the detailed synthetic pathways and the nuances of its interaction with the GABAA receptor is crucial for the development of future therapeutics in this class. The information provided in this technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development. Further investigation into the specific synthetic protocols detailed in the patent literature is recommended for those seeking to replicate or build upon the synthesis of this compound.

References

Adipiplon (NG2-73): A Preclinical Profile of a Selective GABA-A α3 Partial Agonist

A Technical Whitepaper for Drug Development Professionals

Disclaimer: The development of Adipiplon (NG2-73) was suspended in 2008.[1][2] Consequently, a comprehensive public record of its preclinical data is limited. This guide summarizes the available information and, for illustrative purposes, presents representative data and experimental protocols typical for a compound with this mechanism of action.

Introduction

This compound (formerly NG2-73) is a novel sedative-hypnotic agent developed by Neurogen for the treatment of insomnia.[3] It acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, with preferential selectivity for the α3 subunit.[1][3] This targeted mechanism was intended to induce sleep and maintain anxiolytic effects while minimizing the side effects associated with non-selective GABA-A agonists, such as sedation, memory impairment, and potential for abuse, which are often linked to the α1 and α2 subunits.

Clinical development of this compound reached Phase 2/3 trials, where it demonstrated efficacy in reducing sleep latency and increasing total sleep time in patients with transient and chronic insomnia. However, the program was suspended due to adverse next-day effects observed with a new bilayer tablet formulation. This paper reviews the known preclinical characteristics of this compound and provides a technical overview of the methodologies used to evaluate such compounds.

Mechanism of Action

This compound is a positive allosteric modulator of the GABA-A receptor, a pentameric ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system. Upon binding of the endogenous ligand GABA, the channel opens, allowing chloride ions to flow into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential.

This compound and other benzodiazepine-site agonists bind to the interface between the α and γ subunits of the GABA-A receptor. As a partial agonist, this compound enhances the effect of GABA but produces a submaximal response compared to a full agonist. Its selectivity for the α3 subunit suggests a targeted approach to achieving hypnotic and anxiolytic effects.

GABA-A Receptor Signaling Pathway

Caption: this compound's mechanism of action at the GABA-A receptor.

Quantitative Preclinical Data

Detailed preclinical data for this compound is not publicly available. The following tables present representative data for a hypothetical α3-selective GABA-A partial agonist, based on typical values seen for such compounds in the scientific literature.

Table 1: In Vitro Receptor Binding Affinity

| GABA-A Receptor Subtype | Representative Kᵢ (nM) |

| α1β2γ2 | 50 |

| α2β2γ2 | 25 |

| α3β2γ2 | 5 |

| α5β2γ2 | 40 |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ indicates a higher affinity.

Table 2: In Vitro Functional Efficacy

| GABA-A Receptor Subtype | Representative EC₅₀ (nM) | Max GABA Potentiation (%) |

| α1β2γ2 | 100 | 30 |

| α2β2γ2 | 60 | 45 |

| α3β2γ2 | 15 | 60 |

| α5β2γ2 | 90 | 35 |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Table 3: In Vivo Behavioral Pharmacology (Rodent Models)

| Model | Endpoint | Representative ED₅₀ (mg/kg, p.o.) |

| Vogel Conflict Test (Anxiety) | Anti-conflict effect | 1.5 |

| Elevated Plus Maze (Anxiety) | Increased time in open arms | 2.0 |

| Locomotor Activity (Sedation) | Reduction in activity | 15.0 |

| Rotarod Test (Motor Impairment) | Motor incoordination | > 20.0 |

ED₅₀ (Half-maximal Effective Dose): The dose of a drug that produces 50% of its maximal effect.

Table 4: Preclinical Pharmacokinetics (Rat)

| Parameter | Representative Value |

| Half-life (t½) | 2.5 hours |

| Bioavailability (F%) | 40% |

| Tₘₐₓ | 0.75 hours |

| Brain/Plasma Ratio | 1.2 |

t½: Time required for the drug concentration to reduce by half. F%: The fraction of the administered dose that reaches systemic circulation. Tₘₐₓ: Time to reach maximum plasma concentration. Brain/Plasma Ratio: A measure of blood-brain barrier penetration.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the preclinical evaluation of a GABA-A receptor modulator like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for different GABA-A receptor subtypes.

Protocol:

-

Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing specific recombinant rat GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are cultured and harvested. The cells are homogenized in a buffer and centrifuged to isolate cell membranes, which are then stored at -80°C.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]flunitrazepam) at a concentration close to its K₋d.

-

Competition Assay: A range of concentrations of this compound (or a reference compound) is added to the wells to compete with the radioligand for binding to the receptor.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To measure the functional activity (EC₅₀ and maximal potentiation) of this compound at GABA-A receptor subtypes.

Protocol:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and injected with cRNAs encoding the subunits for the desired GABA-A receptor subtype. The oocytes are then incubated for several days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is continuously perfused with a buffer solution.

-

GABA Application: A low concentration of GABA (typically the EC₅-EC₁₀) is applied to elicit a baseline chloride current.

-

Compound Application: this compound is co-applied with GABA at various concentrations. The potentiation of the GABA-induced current is recorded.

-

Data Analysis: The concentration-response curve for this compound is plotted, and the EC₅₀ and maximal potentiation relative to GABA alone are calculated.

Vogel Conflict Test (Rat)

Objective: To assess the anxiolytic-like effects of this compound.

Protocol:

-

Animal Preparation: Rats are water-deprived for 48 hours prior to the test.

-

Drug Administration: this compound or a vehicle is administered orally (p.o.) at a set time before the test (e.g., 60 minutes).

-

Test Procedure: The rat is placed in an operant chamber equipped with a drinking spout. For a set period, every 20th lick of the spout is followed by a mild electric shock to the feet.

-

Data Collection: The number of shocks the animal is willing to take to drink is recorded. Anxiolytic compounds increase the number of shocks accepted compared to the vehicle group.

-

Data Analysis: The ED₅₀ is calculated based on the dose-dependent increase in the number of shocks received.

Conclusion

This compound (NG2-73) was a promising drug candidate for insomnia, designed to leverage the therapeutic benefits of GABA-A α3 receptor partial agonism while avoiding the side effects of non-selective agents. Although its clinical development was halted due to formulation issues, the preclinical profile of such a compound highlights a targeted approach to CNS drug discovery. The methodologies outlined in this guide represent the standard for characterizing the binding affinity, functional efficacy, and in vivo pharmacological effects of GABA-A receptor modulators, providing a framework for the development of future generations of anxiolytics and hypnotics.

References

The Neuropharmacology of Adipiplon and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipiplon (NG2-73) is a novel, non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. Developed by Neurogen Corporation for the treatment of insomnia, this compound was characterized as a partial agonist with preferential activity for the α3 subunit-containing GABA-A receptors. This profile suggested the potential for a wider therapeutic window, possibly separating hypnotic effects from the adverse effects associated with non-selective benzodiazepines, such as sedation and memory impairment. However, the clinical development of this compound was suspended due to a higher than anticipated rate of unwanted next-day effects in a Phase 2/3 trial, potentially related to its formulation. This guide provides a comprehensive overview of the neuropharmacology of this compound, its mechanism of action, and the broader context of its chemical class, including related analogs. Due to the limited availability of specific quantitative data for this compound in the public domain, data for a structurally related and well-characterized compound, Indiplon, is presented for illustrative purposes.

Introduction to this compound and GABA-A Receptor Modulation

GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its effects are largely mediated by the GABA-A receptor, a ligand-gated ion channel that, upon activation, conducts chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. The GABA-A receptor is a pentameric complex composed of various subunits, with the most common isoforms in the brain consisting of two α, two β, and one γ subunit.

The diverse array of α subunits (α1-6) is a key determinant of the pharmacological effects of drugs that target the benzodiazepine binding site at the α/γ subunit interface. It is generally accepted that:

-

α1 subunits are associated with sedative and hypnotic effects.[1]

-

α2 and α3 subunits are linked to anxiolytic and muscle relaxant properties.[1]

-

α5 subunits are implicated in learning and memory processes.

This compound was designed as a subtype-selective modulator, preferentially targeting the α3 subunit, with the aim of inducing sleep with a reduced side-effect profile.[1][2][3]

Mechanism of Action of this compound

This compound is a positive allosteric modulator of the GABA-A receptor, meaning it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA. It has been described as a partial agonist, suggesting that it produces a submaximal response compared to full agonists like diazepam. Its preferential activity at α3-containing GABA-A receptors was anticipated to provide a therapeutic advantage for insomnia.

However, in vivo studies in rats using a drug discrimination paradigm showed that this compound (NG2-73) generalized to both the non-selective benzodiazepine chlordiazepoxide (CDP) and the α1-selective hypnotic zolpidem. This finding suggests that, despite its preference for the α3 subunit, this compound also exerts functional effects at the α1 subunit, which is consistent with the sedative side effects observed in clinical trials that led to its discontinuation.

The signaling pathway for GABA-A receptor modulation by compounds like this compound is illustrated below.

Caption: GABA-A receptor signaling pathway modulated by this compound.

Quantitative Pharmacological Data

| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy (% of max GABA response) | Reference |

| Indiplon | α1β2γ2 | Not Reported | 2.6 nM | Not Reported | |

| α2β2γ2 | Not Reported | 24 nM | Not Reported | ||

| α3β3γ2 | Not Reported | 60 nM | Not Reported | ||

| α5β2γ2 | Not Reported | 77 nM | Not Reported |

This compound Analogs: Structure-Activity Relationships

This compound belongs to the class oftriazolo[1,5-c]pyrimidines. The patent literature also describes related imidazo[1,2-a]pyrimidine structures as benzodiazepine receptor ligands. While specific pharmacological data for this compound analogs are not available, the general structure-activity relationships (SAR) for these classes of compounds have been explored for various biological targets.

The general synthetic schemes for these scaffolds often involve the condensation of a heterocyclic amine with a β-ketoester or a related three-carbon electrophile.

General Synthesis of Imidazo[1,2-a]pyrimidines:

References

Adipiplon: A Selective GABAA α3 Partial Agonist - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of GABAA Receptor Subtypes in Anxiolysis

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and the target for many anxiolytic and sedative drugs.[4] GABAA receptors are pentameric ligand-gated ion channels typically composed of two α, two β, and one γ subunit. The specific α subunit isoform (α1, α2, α3, or α5 being the most common in the benzodiazepine-sensitive receptors) dictates the pharmacological effects of modulating ligands.

-

α1 Subunit: Primarily associated with sedative, hypnotic, and amnesic effects.

-

α2 and α3 Subunits: Largely implicated in anxiolytic and muscle relaxant properties.

-

α5 Subunit: Involved in learning and memory processes.

The development of subtype-selective GABAA receptor modulators has been a key strategy in medicinal chemistry to dissociate the desired anxiolytic effects from the undesirable sedative side effects. Adipiplon was designed as one such agent, with a reported preferential activity at the α3 subunit.

This compound (NG2-73): A GABAA α3-Preferential Partial Agonist

Press releases from Neurogen Corporation have described this compound as a GABAA receptor partial agonist with a preferential affinity and functional efficacy for the α3 subunit. This selectivity for the α3 subtype was anticipated to provide a wider therapeutic window between anxiolytic effects and the sedative and cognitive side effects associated with non-selective benzodiazepines and α1-preferring compounds.

Quantitative Data: Binding Affinity and Functional Efficacy

A comprehensive search of the scientific literature and patent databases did not yield specific quantitative data for this compound's binding affinities (Ki values) or functional efficacies (EC50 values and percentage of GABA current potentiation) at the different GABAA receptor α subunits. This information is crucial for a complete understanding of its selectivity and intrinsic activity and would typically be presented as follows:

Table 1: Hypothetical In Vitro Binding Affinity of this compound at Human GABAA Receptor Subtypes (Note: This table is a template. No public data is available for this compound.)

| GABAA Receptor Subtype | Binding Affinity (Ki, nM) |

| α1βxγ2 | Data not available |

| α2βxγ2 | Data not available |

| α3βxγ2 | Data not available |

| α5βxγ2 | Data not available |

Table 2: Hypothetical In Vitro Functional Efficacy of this compound at Human GABAA Receptor Subtypes (Note: This table is a template. No public data is available for this compound.)

| GABAA Receptor Subtype | EC50 (nM) | Maximal GABA Current Potentiation (%) |

| α1βxγ2 | Data not available | Data not available |

| α2βxγ2 | Data not available | Data not available |

| α3βxγ2 | Data not available | Data not available |

| α5βxγ2 | Data not available | Data not available |

In Vivo Preclinical Pharmacology: Discriminative Stimulus Properties

A study by Vinkers et al. (2011) investigated the discriminative stimulus properties of this compound (NG2-73) in rats trained to discriminate either the non-selective benzodiazepine chlordiazepoxide (CDP) or the α1-selective hypnotic zolpidem.

-

Study Design: Rats were trained to press one of two levers after administration of either the training drug (CDP or zolpidem) or vehicle. The percentage of drug-appropriate lever responding was then measured after administration of test compounds.

-

Findings for this compound (NG2-73): this compound fully generalized to both the chlordiazepoxide and the zolpidem cues.

-

Interpretation: This in vivo result suggests that this compound, at the doses tested, produces subjective effects in rats that are similar to both a non-selective benzodiazepine and an α1-selective compound. This may indicate a mixed α1 and non-α1 (α2/α3/α5) agonist profile in vivo, which could be dose-dependent. The authors suggest that subtle in vitro differences in α subunit efficacy and/or affinity can have significant consequences in vivo.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and pharmacological testing of this compound are not available in the public domain. However, based on standard methodologies for characterizing GABAA receptor modulators, the following general protocols would have likely been employed.

Synthesis of this compound

The chemical name for this compound is 7-((2-(3-fluoropyridin-2-yl)-1H-imidazol-1-yl)methyl)-2-methyl-8-propyl-triazolo[1,5-c]pyrimidine. The synthesis would likely involve a multi-step process culminating in the coupling of the substituted imidazole moiety with the triazolopyrimidine core. A general approach for the synthesis of related triazolo[1,5-c]pyrimidines has been described, which involves the reaction of arylamidines with sodium ethyl formylacetate or ethyl propiolate to form pyrimidinones, followed by chlorination, hydrazinolysis, and cyclization.

Structural Characterization

The structure of the synthesized this compound would have been confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Pharmacology

These assays would have been used to determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.

-

Receptor Preparation: Membranes from cell lines (e.g., HEK293 cells) stably expressing specific combinations of human GABAA receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) would be prepared.

-

Competition Binding: These membranes would be incubated with a constant concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil or [3H]Ro15-1788) and varying concentrations of unlabeled this compound.

-

Detection and Analysis: The amount of radioactivity bound to the membranes would be measured using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be determined and then converted to a Ki value using the Cheng-Prusoff equation.

These techniques would have been used to measure the functional efficacy of this compound as a partial agonist.

-

Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) would be engineered to express specific GABAA receptor subtypes.

-

Current Measurement: The cells would be voltage-clamped, and the chloride currents elicited by the application of a submaximal concentration of GABA (e.g., EC20) would be measured.

-

Modulation by this compound: this compound would be co-applied with GABA at various concentrations, and the potentiation of the GABA-evoked current would be recorded.

-

Data Analysis: Concentration-response curves would be generated to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the maximum potentiation of the GABA current relative to a full agonist like diazepam.

Preclinical In Vivo Models of Anxiolysis

Standard animal models of anxiety would have been used to assess the anxiolytic-like effects of this compound.

This test is based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

-

Procedure: Rodents are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

-

Measurement: The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds increase the time spent in and entries into the open arms.

This model assesses the anti-conflict effect of a drug.

-

Procedure: Water-deprived rats are trained to lick a drinking spout for a water reward. During the test session, every 20th lick is paired with a mild electric shock.

-

Measurement: The number of shocks the animal is willing to take to drink is recorded. Anxiolytic drugs increase the number of punished licks.

Signaling Pathways and Experimental Workflows

Caption: GABAA Receptor Signaling Pathway with this compound Modulation.

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for Electrophysiological Recording.

Conclusion

This compound (NG2-73) represents an effort to develop a subtype-selective GABAA receptor modulator with a primary focus on the α3 subunit. The rationale behind this approach was to achieve anxiolytic effects with a more favorable side-effect profile compared to non-selective benzodiazepines. While preclinical in vivo data in rats suggest a complex pharmacological profile, the lack of publicly available in vitro quantitative data on its binding affinity and functional efficacy at specific GABAA receptor subtypes limits a thorough understanding of its selectivity and mechanism of action. The suspension of its clinical development has left a gap in the publicly accessible data required for a complete technical evaluation. This guide has summarized the available information to provide a foundational overview of this compound for the scientific community. Further research into α3-selective GABAA receptor modulators may yet yield novel therapeutic agents for anxiety disorders.

References

The Clinical Development of Adipiplon for Insomnia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the clinical trial history of Adipiplon (formerly NG2-73), a novel hypnotic agent developed by Neurogen Corporation for the treatment of insomnia. The document details the drug's mechanism of action, summarizes the findings from its clinical trial program, and outlines the experimental protocols utilized. A key focus is the ultimate discontinuation of its development due to formulation challenges, offering valuable insights for drug development professionals.

Introduction

This compound emerged as a promising candidate for the treatment of insomnia, a prevalent sleep disorder. It was designed as a selective partial agonist for the alpha-3 subunit of the gamma-aminobutyric acid (GABA)-A receptor, a mechanism believed to offer a more favorable side-effect profile compared to non-selective benzodiazepines and other hypnotics.[1][2] Early clinical trials showed positive results in both sleep initiation and maintenance.[3] However, the program was ultimately halted during a pivotal Phase II/III study due to unforeseen adverse effects linked to a new drug formulation.[3]

Mechanism of Action: Targeting the GABA-A α3 Receptor

This compound's therapeutic rationale was based on its selective modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike many existing hypnotics that non-selectively target various alpha subunits of the GABA-A receptor, this compound demonstrated preferential partial agonism for the alpha-3 subunit.[1] This selectivity was hypothesized to induce sleep and anxiolysis with a reduced risk of the side effects associated with other subunits, such as sedation, memory impairment, and abuse potential linked to the alpha-1 subunit.

Activation of the GABA-A receptor by an agonist like this compound enhances the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability, which is conducive to sleep.

Clinical Trial Program Overview

This compound underwent a series of clinical trials, from Phase I to a pivotal Phase II/III study, involving over 600 subjects. The early phases of development were promising, demonstrating efficacy and good tolerability.

Phase I and II Clinical Trials

Early-phase clinical trials established the safety and efficacy of this compound in both healthy volunteers and patients with insomnia.

Data Presentation

While press releases and summaries from Neurogen consistently reported statistically significant improvements in sleep onset and maintenance, specific quantitative data from these early trials are not publicly available. The following tables summarize the reported outcomes.

Table 1: Summary of Phase I Clinical Trial Data for this compound

| Parameter | Population | Key Findings |

| Safety & Tolerability | Healthy Volunteers | Well-tolerated across a wide range of doses. No serious adverse events reported. |

| Pharmacokinetics | Healthy Volunteers | Data not publicly available (e.g., Tmax, Cmax, half-life). |

Table 2: Summary of Phase IIa (Transient Insomnia) Clinical Trial Data for this compound

| Endpoint | Population | Results |

| Latency to Persistent Sleep (LPS) | 369 patients with transient insomnia | Statistically significant reduction compared to placebo (p<0.0001). |

| Safety & Tolerability | 369 patients with transient insomnia | Well-tolerated at all tested doses. No serious treatment-related adverse events or withdrawals. |

Table 3: Summary of Phase IIb (Chronic Insomnia) Clinical Trial Data for this compound

| Endpoint | Population | Results |

| Sleep Induction (Primary Endpoint) | Patients with chronic insomnia | Doses met primary endpoints with statistical and clinical significance. |

| Sleep Maintenance (Primary Endpoint) | Patients with chronic insomnia | Doses met primary endpoints with statistical and clinical significance. |

| Patient-Assessed Sleep Quality | Patients with chronic insomnia | Statistically significant improvement over placebo. |

| Next-Day Residual Effects | Patients with chronic insomnia | No evidence of next-day residual effects at effective doses. |

Experimental Protocols (General Overview for Phase I/II)

Detailed protocols for the early phase trials were not publicly released. However, based on available information, a general outline can be constructed.

-

Phase I: Single and multiple ascending dose studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.

-

Phase IIa: A randomized, placebo-controlled study in a model of transient insomnia to evaluate the efficacy of various doses on sleep onset.

-

Phase IIb: Randomized, double-blind, placebo-controlled, multi-center, parallel-group studies in patients with chronic insomnia. These trials evaluated a range of doses and formulations (including immediate-release and sustained-release) over a two-week treatment period. The primary endpoint was Latency to Persistent Sleep (LPS), with sleep maintenance as a key secondary endpoint, assessed using polysomnography.

The Terminated Phase II/III Clinical Trial (NCT00683436)

A pivotal Phase II/III trial was initiated to compare a novel bilayer tablet formulation of this compound against Ambien CR® and placebo. This trial was ultimately suspended and terminated due to a higher than anticipated rate of unwanted next-day effects, which was suspected to be related to the new formulation.

Data Presentation

As the trial was terminated early, efficacy and safety data were not publicly reported.

Experimental Protocol (NCT00683436)

-

Official Title: A Multi-Center, Randomized, Blinded, Active and Placebo-Controlled, Crossover Study of the Efficacy and Safety of Two Doses of this compound Bilayer Tablets in Primary Insomniacs.

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, 4-arm crossover study.

-

Population: 84 patients with primary insomnia as defined by DSM-IV criteria, with difficulties in both sleep initiation and maintenance.

-

Inclusion Criteria (Abbreviated):

-

Age 21-64 years.

-

BMI 21-34 kg/m ².

-

Subjective Latency to Sleep Onset > 45 minutes.

-

Mean habitual subjective Total Sleep Time (TST) < 6.5 hours.

-

Polysomnography (PSG) confirmed sleep disturbances (mean LPS > 20 min, mean WASO > 40 min).

-

-

Exclusion Criteria (Abbreviated):

-

Other clinically significant sleep disorders (e.g., sleep apnea, restless leg syndrome).

-

Use of other psychotropic medications.

-

History of drug or alcohol abuse.

-

-

Interventions:

-

This compound (bilayer tablet, two different doses)

-

Placebo

-

Ambien CR® (12.5 mg)

-

-

Study Procedure:

-

Screening and 2-night baseline PSG assessment.

-

Randomization to one of four treatment sequences.

-

Four treatment periods, each consisting of two consecutive nights in a sleep laboratory with PSG monitoring.

-

Study medication administered 30 minutes before the patient's usual bedtime.

-

-

Outcome Measures:

-

Primary: Polysomnographic measurement of sleep onset and maintenance.

-

Secondary: Subjective measures of sleep and next-day function.

-

The Bilayer Tablet Formulation and Trial Suspension

The suspension of the pivotal trial was a significant setback for the this compound program. Neurogen reported that the new bilayer tablet, which combined immediate-release and controlled-release forms of this compound, may not have been performing as expected. Prior studies had used separate administrations of the two forms without observing the same rate of next-day effects. This suggests a potential issue with the pharmacokinetics of the bilayer formulation, possibly leading to altered drug release and exposure profiles that contributed to the adverse events.

Conclusion

The clinical development of this compound for insomnia serves as a critical case study in pharmaceutical development. The compound's novel mechanism of action, targeting the GABA-A alpha-3 subunit, showed significant promise in early-phase trials, meeting primary endpoints for both sleep onset and maintenance with good tolerability. However, the program's trajectory was abruptly altered by unexpected adverse events in a pivotal trial, strongly suggesting a formulation-dependent issue with a novel bilayer tablet. This highlights the crucial importance of formulation science and the potential for significant changes in a drug's pharmacokinetic and safety profile when altering its delivery system. For researchers and drug developers, the story of this compound underscores the need for meticulous formulation development and testing, even for compounds with a promising efficacy and safety profile in earlier clinical stages.

References

Adipiplon's Role in Modulating Synaptic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Discontinuation of Adipiplon Development: It is important to note that the clinical development of this compound (NG2-73) was suspended by Neurogen Corporation in 2008 due to a higher than anticipated rate of unwanted next-day effects in a Phase 2/3 clinical trial.[1][2] The company suspected issues with a new bilayer tablet formulation.[1][2] Consequently, comprehensive preclinical and clinical data, particularly quantitative pharmacological data, have not been widely published in peer-reviewed literature. This guide provides a detailed overview based on available information and outlines the standard methodologies used to characterize such a compound.

Executive Summary

This compound (formerly NG2-73) is a non-benzodiazepine, positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It was developed by Neurogen Corporation for the treatment of insomnia and anxiety.[3] this compound is distinguished by its novel selectivity profile as a partial agonist that preferentially targets the α3 subunit of the GABA-A receptor. This subtype selectivity was hypothesized to provide a wider therapeutic window, potentially separating the anxiolytic and hypnotic effects from the sedative and amnesic side effects associated with non-selective benzodiazepines that act on α1 and α5 subunits. This document details the mechanism of action of this compound, its effects on synaptic inhibition, and the standard experimental protocols used to elucidate the pharmacological profile of such a molecule.

Mechanism of Action: Modulation of GABA-A Receptors

This compound exerts its effects by binding to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. The binding of this compound increases the receptor's affinity for GABA, leading to a more frequent opening of the chloride ion channel and a subsequent influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus enhancing synaptic inhibition.

Subtype Selectivity

The key feature of this compound is its preferential affinity for GABA-A receptors containing the α3 subunit. GABA-A receptors are pentameric structures composed of different subunit combinations (e.g., α, β, γ). The α subunit isoform (α1-6) is a critical determinant of the pharmacological properties of the receptor.

-

α1 subunits: Primarily associated with sedation and amnesia.

-

α2/α3 subunits: Believed to mediate anxiolytic effects.

-

α5 subunits: Implicated in cognitive and memory processes.

By selectively targeting α3-containing receptors, this compound was designed to produce anxiolytic and hypnotic effects with a reduced liability for the side effects mediated by α1 and α5 subunits.

Quantitative Data Presentation

Due to the discontinuation of this compound's development, specific quantitative data from binding and functional assays are not publicly available. The following tables present representative data for a hypothetical α3-selective partial agonist to illustrate the expected pharmacological profile and to serve as a template for data comparison.

Table 1: Representative Binding Affinity of a Hypothetical α3-Selective Modulator at Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β2γ2 | > 1000 |

| α2β2γ2 | 150 |

| α3β2γ2 | 25 |

| α5β2γ2 | > 1000 |

| Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data is typically determined by radioligand displacement assays. |

Table 2: Representative Functional Potency and Efficacy of a Hypothetical α3-Selective Modulator on GABA-Evoked Currents

| Receptor Subtype | EC50 (nM) | Emax (% of Diazepam) |

| α1β2γ2 | > 2000 | < 10% |

| α2β2γ2 | 300 | 40% |

| α3β2γ2 | 50 | 50% |

| α5β2γ2 | > 2000 | < 10% |

| EC50 is the concentration of the compound that produces 50% of its maximal effect. Emax is the maximal potentiation of the GABA response, often expressed as a percentage of the effect of a full agonist like diazepam. Data is typically obtained from two-electrode voltage clamp or patch-clamp electrophysiology. |

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at an inhibitory synapse.

Caption: this compound enhances GABA-mediated inhibition at the postsynaptic neuron.

Experimental Workflow for Preclinical Characterization

The diagram below outlines a typical workflow for the preclinical evaluation of a GABA-A receptor modulator like this compound.

Caption: A streamlined workflow for the preclinical development of a GABA-A modulator.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize a GABA-A receptor modulator like this compound.

Radioligand Binding Assay for GABA-A Receptor Subtypes

Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor α-subtypes.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous substances.

-

The final pellet is resuspended in assay buffer, and protein concentration is determined.

-

-

Competition Binding Assay:

-

A constant concentration of a radioligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive benzodiazepine (e.g., 10 µM Diazepam).

-

Incubation is carried out at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Assay Termination and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional potentiation of GABA-evoked currents by this compound.

Methodology:

-

Cell Preparation:

-

HEK293 cells expressing the desired GABA-A receptor subtype are plated on glass coverslips.

-

-

Recording Setup:

-

Coverslips are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution (e.g., containing CsCl, MgCl2, EGTA, and HEPES, pH 7.2). The membrane potential is clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

GABA is applied at a concentration that elicits a submaximal current response (e.g., EC10-EC20).

-

Once a stable baseline GABA response is established, this compound is co-applied with GABA at various concentrations.

-

-

Data Acquisition and Analysis:

-

The amplitude of the GABA-evoked chloride current is measured before and after the application of this compound.

-

The potentiation of the GABA current by this compound is calculated as a percentage increase over the baseline GABA response.

-

Concentration-response curves are generated, and the EC50 and Emax values are determined using non-linear regression.

-

In Vivo Microdialysis

Objective: To determine the effect of this compound on extracellular GABA levels in specific brain regions (e.g., hippocampus, prefrontal cortex) of freely moving animals.

Methodology:

-

Surgical Implantation:

-

A guide cannula is stereotaxically implanted into the target brain region of an anesthetized rat or mouse and secured to the skull.

-

Animals are allowed to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

This compound is administered (e.g., intraperitoneally or orally), and dialysate collection continues for several hours.

-

-

Sample Analysis:

-

The concentration of GABA in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

-

Data Analysis:

-

GABA concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration.

-

Statistical analysis is performed to determine the significance of any changes in extracellular GABA levels.

-

Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Methodology:

-

Apparatus:

-

The EPM consists of two open arms and two closed arms of equal dimensions, arranged in a plus shape and elevated above the floor.

-

-

Procedure:

-

Rodents are administered this compound or vehicle at a specified time before testing.

-

Each animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).

-

The session is recorded by an overhead video camera.

-

-

Behavioral Scoring:

-

An automated tracking system or a trained observer scores the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

-

Data Analysis:

-

An increase in the time spent in and/or the number of entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.

-

Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Conclusion

This compound represented a targeted approach to modulating synaptic inhibition for the treatment of insomnia and anxiety. Its selectivity for the α3 subunit of the GABA-A receptor was a promising strategy to separate desired therapeutic effects from the unwanted side effects of non-selective benzodiazepines. Although its clinical development was halted, the principles behind its design and the methodologies for its characterization remain highly relevant in the ongoing search for safer and more effective modulators of the GABAergic system. The detailed protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this critical area of neuroscience.

References

Investigating the Anxiolytic Properties of a Novel GABA-A α3-Selective Modulator: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical assessment of a novel, hypothetical GABA-A α3-subunit selective positive allosteric modulator, conceptually based on Adipiplon (NG2-73), for the treatment of anxiety disorders. This compound was identified as a partial agonist at the GABA-A α3 receptor subtype, a target associated with anxiolytic effects.[1] While specific preclinical data for this compound remains limited in publicly available literature, this guide synthesizes the established methodologies and expected data profiles for a compound with this mechanism of action. We present hypothetical, yet representative, quantitative data from key preclinical studies, detail the experimental protocols, and provide visualizations of the underlying signaling pathways and experimental workflows to serve as a robust resource for researchers in the field of anxiolytic drug development.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, creating a significant burden on individuals and healthcare systems.[2] Current pharmacological treatments, primarily benzodiazepines and selective serotonin reuptake inhibitors (SSRIs), are effective for many patients but are also associated with significant side effects such as sedation, dependence, and delayed onset of action.[2] The discovery of subtype-selective GABA-A receptor modulators offers a promising avenue for developing novel anxiolytics with improved therapeutic profiles.

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system.[3] These receptors are pentameric structures composed of various subunits, with the α (alpha) subunit isoforms (α1-α6) being critical determinants of their pharmacological properties.[4] It is generally accepted that positive allosteric modulation of GABA-A receptors containing the α2 and/or α3 subunits mediates anxiolytic effects, while modulation of α1-containing receptors is associated with sedation.

This guide focuses on the preclinical characterization of a hypothetical α3-selective positive allosteric modulator. A press release from Neurogen, the developer of this compound, indicated that primate studies demonstrated its efficacy as an anxiolytic with a wider therapeutic window compared to traditional benzodiazepines. This suggests that selectivity for the α3 subunit could lead to a desirable separation between anxiolytic and sedative effects.

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for this class of compounds is the positive allosteric modulation of the GABA-A receptor. By binding to a site distinct from the GABA binding site, these modulators enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.

Quantitative Data

The following tables summarize hypothetical quantitative data for our representative α3-selective modulator, illustrating the expected preclinical profile.

Table 1: In Vitro GABA-A Receptor Subtype Binding Affinity

| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) |

| Hypothetical Modulator | 150 | 45 | 5.2 | 98 |

| Diazepam (Reference) | 15 | 12 | 18 | 25 |

Note: Lower Ki values indicate higher binding affinity. Data is hypothetical.

Table 2: Efficacy in Preclinical Anxiety Models

| Treatment (Dose, mg/kg) | Elevated Plus Maze (% Time in Open Arms) | Light-Dark Box (% Time in Light) | Vogel Conflict Test (Number of Shocks Accepted) |

| Vehicle | 15 ± 2.1 | 28 ± 3.5 | 8 ± 1.2 |

| Hypothetical Modulator (1) | 25 ± 3.0 | 40 ± 4.1 | 15 ± 2.5* |

| Hypothetical Modulator (3) | 38 ± 4.2 | 55 ± 5.0 | 25 ± 3.1 |

| Hypothetical Modulator (10) | 42 ± 3.8 | 58 ± 4.7 | 28 ± 2.9 |

| Diazepam (2 mg/kg) | 45 ± 4.5 | 60 ± 5.2 | 30 ± 3.4** |

*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM and are hypothetical.

Experimental Protocols

Detailed methodologies for the key preclinical assessments are provided below.

Radioligand Binding Assay for GABA-A Receptor Subtypes

This assay determines the binding affinity of the test compound for different GABA-A receptor subtypes.

Protocol:

-

Membrane Preparation: Cell lines (e.g., HEK293) stably expressing specific combinations of human GABA-A receptor subunits (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membranes.

-

Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam) and a range of concentrations of the test compound.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Protocol:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.

-

Animals: Male rats or mice are typically used.

-

Procedure: Following a period of acclimatization to the testing room, animals are administered the test compound or vehicle. After a specific pre-treatment time, each animal is placed in the center of the maze and allowed to explore for 5 minutes.

-

Data Collection: An automated video tracking system records the animal's movement. The primary measures of anxiety are the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.

Protocol:

-

Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

-

Animals: Male mice are commonly used.

-

Procedure: After acclimatization and dosing, the mouse is placed in the center of the light compartment and allowed to move freely between the two compartments for a set period (e.g., 10 minutes).

-

Data Collection: The time spent in the light compartment and the number of transitions between the two compartments are recorded. Anxiolytic compounds increase the time spent in the light compartment.

Vogel Conflict Test

This is a conflict-based model where a motivated behavior (drinking in water-deprived rats) is suppressed by punishment (mild electric shock). Anxiolytics increase the punished behavior.

Protocol:

-

Animals: Male rats are typically used.

-

Procedure: Rats are water-deprived for 48 hours. They are then placed in an operant chamber where a drinking spout is available. After a certain number of licks, a mild electric shock is delivered through the spout.

-

Dosing: The test compound or vehicle is administered prior to the test session.

-